molecular formula C27H46O B15143299 Epicholesterol-2,2,3,4,4,6-d6

Epicholesterol-2,2,3,4,4,6-d6

Cat. No.: B15143299
M. Wt: 392.7 g/mol
InChI Key: HVYWMOMLDIMFJA-LPWOMTTRSA-N
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Description

Epicholesterol-2,2,3,4,4,6-d6 is a deuterium-labeled isotopologue of epicholesterol, a stereoisomer of cholesterol distinguished by the spatial orientation of the hydroxyl group at the C3 position of the sterol backbone. This compound contains six deuterium atoms at positions 2, 2, 3, 4, 4, and 6, which replaces hydrogen atoms to enable precise tracking in metabolic and analytical studies . Its molecular formula is C₂₇H₄₀D₆O, with a molecular weight of 398.7 g/mol.

This compound is primarily utilized as an isotopic internal standard in mass spectrometry (MS)-based lipidomics and metabolic pathway analysis. For example, it has been employed to quantify cholesterol and its derivatives in maternal plasma and amniotic fluid studies , as well as in detecting aflatoxin B1 contamination in peanuts . Its deuterated structure ensures minimal interference with natural cholesterol during chromatographic separation while providing high sensitivity in MS detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epicholesterol-2,2,3,4,4,6-d6 involves the incorporation of deuterium atoms into the epicholesterol molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. Quality control measures are critical to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Epicholesterol-2,2,3,4,4,6-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield epicholesterol ketone, while reduction can yield epicholesterol alcohol .

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the specific compound "Epicholesterol-2,2,3,4,4,6-d6." However, the search results do provide information on the related compound epicholesterol and cholesterol.

Epicholesterol is an epimer of cholesterol, and its effects on lipid bilayers have been studied using molecular dynamics simulations . These studies have shown that epicholesterol, similar to cholesterol, can alter the organization of the bilayer/water interface, increasing membrane order and condensation, but to a lesser extent than cholesterol . The differing strength between epicholesterol and cholesterol arises from the different vertical localizations of their hydroxyl groups in the membrane/water interface .

Cholesterol, on the other hand, is a well-studied sterol with various roles, including its impact on the development of atherosclerosis . Research has explored methods to lower plasma cholesterol, such as inhibiting cholesterol absorption in the small intestine through drug therapy and dietary supplementation with plant sterols and plant sterol esters . Studies also investigate the effects of cholesterol biosynthesis inhibitors on cell proliferation and cell cycle progression .

Mechanism of Action

The mechanism of action of Epicholesterol-2,2,3,4,4,6-d6 involves its incorporation into biological systems where it can mimic the behavior of natural cholesterol. The deuterium atoms can alter the compound’s metabolic and pharmacokinetic profiles, making it useful for studying the effects of cholesterol in various biological processes. The molecular targets and pathways involved include cholesterol transporters, enzymes involved in cholesterol metabolism, and cell membrane components .

Comparison with Similar Compounds

Structural Analogs: Cholesterol vs. Epicholesterol

The primary distinction between epicholesterol and cholesterol lies in the stereochemistry of the C3 hydroxyl group. In cholesterol, the hydroxyl group is in the β-orientation (axial), whereas in epicholesterol, it adopts the α-orientation (equatorial) . This subtle difference significantly impacts their interactions with lipid membranes and proteins:

  • Membrane Behavior: Cholesterol stabilizes lipid rafts and promotes membrane rigidity, while epicholesterol destabilizes nanodomain formation and exhibits weaker interactions with sphingolipids .
  • Protein Binding : Molecular docking studies reveal that cholesterol binds to ion channels (e.g., BK channels) via specific residues (e.g., W87 and Y318), whereas epicholesterol shows altered binding patterns due to its inverted hydroxyl orientation .
Property Cholesterol Epicholesterol
C3-OH Orientation β (axial) α (equatorial)
Membrane Nanodomains Stabilizes Destabilizes
Ion Channel Binding Strong (e.g., BK channels) Weaker/Modified

Deuterated Isotopologues

Epicholesterol-2,2,3,4,4,6-d6 is often compared to other deuterated cholesterol analogs:

  • Cholesterol-2,2,3,4,4,6-d6 : This isotopologue shares the same deuterium labeling but retains the β-OH configuration. It is widely used as an internal standard for quantifying cholesterol in biological matrices (e.g., maternal plasma, amniotic fluid) .
  • 25,26,26,26,27,27,27-d7-4β-Hydroxycholesterol : A deuterated oxysterol used for tracing cholesterol oxidation products, differing in both labeling positions and functional groups .
Isotopologue Key Applications Distinguishing Features
This compound Stereospecific membrane/protein studies α-OH, deuterated at C2, C3, C4, C6
Cholesterol-2,2,3,4,4,6-d6 General cholesterol quantification β-OH, identical deuterium labeling
d7-4β-Hydroxycholesterol Oxysterol metabolism studies Oxidized side chain, distinct labeling

Biological Activity

Epicholesterol-2,2,3,4,4,6-d6 is a deuterated derivative of epicholesterol, a naturally occurring sterol that plays significant roles in cellular functions and membrane dynamics. The incorporation of deuterium atoms enhances the compound's utility in various biochemical studies, particularly in understanding lipid metabolism and membrane interactions. This article delves into the biological activity of this compound, examining its effects on cellular processes and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its deuterated structure which alters its physical and chemical properties compared to non-deuterated epicholesterol. The presence of deuterium enhances stability and can influence metabolic pathways due to the kinetic isotope effect.

PropertyValue
Molecular FormulaC27H45D6O
Molecular Weight386.65 g/mol
Purity≥ 98%
Isotope Composition98 atom % D

Membrane Interaction

Research indicates that this compound interacts with lipid membranes in a manner similar to cholesterol. It has been shown to modulate membrane fluidity and permeability. A study demonstrated that the incorporation of this compound into phospholipid bilayers influences membrane characteristics significantly:

  • Membrane Fluidity : The presence of this compound can enhance membrane fluidity compared to cholesterol-free membranes.
  • Permeability : It alters the permeability of membranes to various solutes due to its structural properties.

Cellular Effects

This compound has been investigated for its effects on cell survival and proliferation. In vitro studies have shown that it can influence cell viability under stress conditions:

  • Neuroprotective Effects : In models of oxidative stress (e.g., HepG2 cells exposed to acetaminophen), this compound improved cell survival rates significantly compared to controls (from 39.53% to 45.53-53.44%) .
  • Endothelial Function : Its role in modulating endothelial function has also been observed. Chronic exposure to hypoxic conditions showed that cells treated with this compound exhibited enhanced endothelial-dependent dilation .

Mechanistic Insights

The biological activities of this compound are mediated through several mechanisms:

  • Activation of Signaling Pathways : It has been linked to the activation of pathways such as PPAR (Peroxisome Proliferator-Activated Receptors), which play crucial roles in lipid metabolism and inflammation.
    PathwayEffect
    PPAR ActivationModulates lipid metabolism
    Endothelial SignalingEnhances vasodilation
  • Interaction with Proteins : The compound's ability to bind with specific proteins involved in lipid transport and metabolism suggests potential roles in cholesterol homeostasis.

Study 1: Neuroprotective Properties

In a controlled study involving HepG2 cells subjected to oxidative stress:

  • Objective : To evaluate the protective effects of this compound.
  • Results : Cell viability improved significantly with treatment compared to untreated controls.

Study 2: Vascular Response

A study focused on endothelial cells under chronic hypoxia conditions:

  • Objective : Assess the impact of this compound on endothelial function.
  • Results : Enhanced vasodilation was observed in treated cells compared to controls.

Q & A

Basic Research Questions

Q. How is Epicholesterol-2,2,3,4,4,6-d6 used as an internal standard in lipidomic studies?

This deuterated cholesterol derivative is employed to quantify endogenous cholesterol and its esters via HPLC-MS/MS. It compensates for matrix effects and instrument variability by spiking into samples at known concentrations. For example, in lipidomic profiling of HK-2 cells under high glucose, deuterated cholesterol esters (e.g., Cholesteryl-2,2,3,4,4,6-d6 Octadeconate) were used to normalize free cholesterol levels, ensuring accuracy in APCI-MS detection .

Q. What experimental protocols ensure stable isotope incorporation in cholesterol absorption studies?

Dissolve Epicholesterol-d6 in USP-grade ethanol (20 mg/mL), filter through 0.2 µm solvent-resistant filters, and administer via oral gavage or dietary mixtures. Precisely measure isotopic enrichment using ^2H-NMR or tandem MS, comparing ratios of labeled vs. unlabeled cholesterol in plasma or tissues. This method minimizes variability in metabolic tracing .

Q. What are the critical storage conditions for deuterated cholesterol derivatives?

Store Epicholesterol-d6 at -20°C in airtight, light-resistant containers. For long-term stability, avoid repeated freeze-thaw cycles. Purity (>98 atom% D) is critical for reproducibility in isotopic dilution assays .

Advanced Research Questions

Q. How do bilayer dynamics studies using Epicholesterol-d6 resolve structural ambiguities in polyunsaturated membranes?

Incorporate deuterated cholesterol into model membranes (e.g., 18:0-22:6n3-PC) at 29 mol% (calibrated via ^1H-NMR). Use neutron scattering to measure bilayer thickness and cholesterol positioning. The deuterium label at the A-ring (2,2,3,4,4,6-d6) enhances contrast in SLD profiles, distinguishing cholesterol localization in disordered vs. ordered lipid domains .

Q. What methodological adjustments address discrepancies in isotopic enrichment data across lipid classes?

When Epicholesterol-d6 shows inconsistent labeling in TAG vs. DAG pools, apply class-specific internal standards (e.g., d5-TAG for triglycerides, d5-DAG for diacylglycerols). Use neutral loss MS/MS to isolate lipid species and correct for cross-talk between ionization modes .

Q. How does Epicholesterol-d6 compare to tail-deuterated analogs (e.g., 25,26,26,26,27,27,27-d7) in metabolic flux studies?

A-ring labeling (Epicholesterol-d6) is optimal for tracking cholesterol synthesis and esterification, while tail-deuterated analogs better trace oxidation or hydroxylation pathways. Validate using dual-isotope protocols (e.g., 2,2,3,4,4,6-d6 + 3,4-^13C2-cholesterol) to dissect compartment-specific metabolism .

Q. What statistical frameworks improve reliability in deuterated cholesterol pharmacokinetic modeling?

Use non-compartmental analysis (NCA) with weighting factors (1/y²) to account for heteroscedasticity in MS data. For compartmental models, apply Bayesian hierarchical methods to pool data across studies, reducing variability from batch effects .

Q. Methodological Design Considerations

Q. How to optimize chromatographic separation of Epicholesterol-d6 from endogenous isomers?

Use a C18 column (2.1 × 100 mm, 1.7 µm) with isopropanol:acetonitrile:water (50:30:20) mobile phase. Adjust column temperature to 45°C and flow rate to 0.3 mL/min to resolve epicholesterol from cholesterol-5,6-epoxides, which co-elute under standard conditions .

Q. What controls are essential for validating deuterated cholesterol in membrane permeability assays?

Include unlabeled cholesterol and methyl-β-cyclodextrin (to deplete endogenous cholesterol) as positive/negative controls. Measure efflux kinetics using radiolabeled tracers (e.g., ^3H-cholesterol) alongside Epicholesterol-d6 to confirm isotopic fidelity .

Q. How to address batch-to-batch variability in deuterated cholesterol purity?

Pre-screen commercial batches via high-resolution MS (HRMS) for isotopic contamination (e.g., d5 or d7 species). For synthesis in-house, optimize deuteration using PtO2 catalysis in D2O/ethanol, followed by silica gel chromatography to remove under-deuterated byproducts .

Q. Data Interpretation and Contradictions

Q. Why might Epicholesterol-d6 show reduced recovery in fecal lipid extracts compared to plasma?

Bacterial metabolism in the gut can partially de-deuterate the A-ring. To mitigate, add antioxidants (BHT) during extraction and validate recovery using ^13C-labeled analogs resistant to microbial degradation .

Q. How to reconcile conflicting results in cholesterol trafficking studies using Epicholesterol-d6?

Discrepancies may arise from cell-specific differences in LDL receptor activity. Normalize data to cellular protein content and use CRISPR-edited models (e.g., NPC1-KO cells) to isolate lysosomal vs. non-lysosomal transport pathways .

Properties

Molecular Formula

C27H46O

Molecular Weight

392.7 g/mol

IUPAC Name

(3R,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i9D,13D2,17D2,21D

InChI Key

HVYWMOMLDIMFJA-LPWOMTTRSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC([C@@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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